Fmoc-L-phenylalanyl chloride
CAS No.: 103321-57-9
Cat. No.: VC20744928
Molecular Formula: C24H20ClNO3
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103321-57-9 |
|---|---|
| Molecular Formula | C24H20ClNO3 |
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1 |
| Standard InChI Key | LRAXUKFFZHLNMX-QFIPXVFZSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Fmoc-L-phenylalanyl chloride consists of three primary structural components: the Fmoc protecting group attached to the amino function, the phenylalanine amino acid backbone, and the acid chloride functional group. The chemical formula can be represented as C₂₄H₂₀ClNO₃, with a molecular weight approximately 405.88 g/mol. The chemical structure features the characteristic bulky Fmoc group linked via a carbamate bond to the alpha amino group of phenylalanine, while the carboxyl terminus is activated as an acid chloride.
Physical Properties
The compound typically appears as a white to off-white crystalline solid with high sensitivity to moisture. Unlike its carboxylic acid counterpart (Fmoc-Phe-OH), which has a melting point of 182-183°C , the acid chloride derivative exhibits different thermal properties due to its reactive nature. The compound is soluble in anhydrous organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, but rapidly hydrolyzes in the presence of water or alcohols.
Spectroscopic Characteristics
Table 1: Comparative Spectroscopic Data of Fmoc-L-phenylalanine and Its Derivatives
Synthesis Methodologies
Direct Conversion from Fmoc-L-phenylalanine
The synthesis of Fmoc-L-phenylalanyl chloride typically involves the activation of Fmoc-L-phenylalanine (Fmoc-Phe-OH) through conversion of the carboxylic acid group to an acid chloride. This transformation can be accomplished using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the acid chloride product.
Alternative Synthesis Approaches
While direct activation of Fmoc-L-phenylalanine is the most common approach to synthesizing the acid chloride, alternative methodologies might include:
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Use of more modern chlorinating agents such as cyanuric chloride or triphosgene
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One-pot procedures that generate the acid chloride in situ for immediate use in coupling reactions
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Solid-phase compatible methods for generating the acid chloride on resin-bound amino acids
Applications in Peptide Chemistry and Drug Development
Peptide Synthesis Applications
Fmoc-L-phenylalanyl chloride serves as a highly reactive acylating agent in peptide synthesis, enabling efficient formation of peptide bonds. Its enhanced reactivity compared to carboxylic acids or even activated esters makes it valuable in challenging coupling scenarios. The compound's utility extends to both solution-phase and solid-phase peptide synthesis methods, particularly when standard coupling reagents provide insufficient yields with sterically hindered amino acids.
Pharmaceutical Research Applications
The compound finds significant application in pharmaceutical research, particularly in the synthesis of peptidomimetics and peptide-based drug candidates. The increased reactivity of the acid chloride facilitates acylation of less nucleophilic amines and alcohols, enabling the creation of diverse chemical libraries for drug discovery programs. This versatility makes it a valuable tool in medicinal chemistry efforts focused on peptide-based therapeutics.
Comparative Reactivity with Related Compounds
Table 2: Comparative Reactivity of Phenylalanine Derivatives in Peptide Coupling
Structural Modifications and Derivatives
Halogenated Derivatives
Several halogenated derivatives of Fmoc-protected phenylalanine have been reported in the literature, including Fmoc-4-chloro-L-phenylalanine (molecular weight: 421.9 g/mol) and Fmoc-2-chloro-4-fluoro-L-phenylalanine . These compounds offer modified physicochemical properties and are valuable in structure-activity relationship studies of peptide-based bioactive compounds.
Structure-Activity Relationships
| Parameter | Value |
|---|---|
| Hermann-Mauguin space group | P 1 21 1 |
| Hall space group | P 2yb |
| Space group number | 4 |
| Unit cell dimensions a | 13.168 Å |
| Unit cell dimensions b | 4.8390 Å |
| Unit cell dimensions c | 17.400 Å |
| α | 90° |
| β | 111.41° |
| γ | 90° |
| Z | 2 |
| Z' | 1 |
| Residual factor | 0.1171 |
This crystallographic data from the COD Number 7227713 provides valuable structural insights into the related compound Fmoc-4-chloro-L-phenylalanine, which shares similar structural features with Fmoc-L-phenylalanyl chloride except for the positioning of the chlorine atom and the nature of the carboxyl group.
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